molecular formula C20H23N3O3 B1237383 Isonaamine C

Isonaamine C

Cat. No.: B1237383
M. Wt: 353.4 g/mol
InChI Key: NAVLFLWMOIRLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonaamine C is an imidazole-containing alkaloid first isolated from marine sponges of the Leucetta species . It belongs to a class of marine natural products known for their potent biological activities . This compound has demonstrated significant cytotoxic activity in vitro, with studies reporting growth inhibition (GI50 values) against human stomach cancer (HM02) and liver cancer (HepG2, Huh7) cell lines in the range of 1.3 to 7.0 µg/mL . This cytotoxic profile makes this compound a valuable lead compound in the research and development of novel anticancer agents . The chemical structure of this compound features a 2-aminoimidazole core with benzyl substitutions at the C4 and C5 positions . Robust and efficient total syntheses of this compound have been established, allowing for its production through a sequential functionalization strategy starting from 4,5-diiodoimidazole, which enables controlled elaboration of the imidazole core . Researchers utilize this compound in pharmacological studies, medicinal chemistry projects, and investigations into the mechanisms of action of cytotoxic marine compounds. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C20H23N3O3/c1-24-17-7-4-14(5-8-17)12-23-13-16(22-20(23)21)10-15-6-9-18(25-2)19(11-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22)

InChI Key

NAVLFLWMOIRLJG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2N)CC3=CC(=C(C=C3)OC)OC

Synonyms

isonaamine C

Origin of Product

United States

Preparation Methods

Starting Material and N-Protection

The synthesis begins with 4,5-diiodoimidazole (6) , which undergoes N-alkylation with 4-methoxybenzyl chloride (PMB-Cl) under basic conditions (NaH, DMF) to yield the PMB-protected intermediate 7 (85% yield). This step ensures regioselective functionalization at the imidazole nitrogen, preventing unwanted side reactions during subsequent steps.

C5 and C4 Benzylation via Grignard Reactions

  • C5 Functionalization : Treatment of 7 with ethylmagnesium bromide (EtMgBr) induces halogen-metal exchange at C5, followed by aqueous workup to furnish the 4-iodoimidazole 8 (Scheme 1).

  • C4 Functionalization : A second Grignard reaction with EtMgBr and 3,4-dimethoxybenzaldehyde (9) generates a benzylic alcohol 10 (73% yield after NaBH₄ reduction). Ketone byproducts, formed via Oppenauer-type oxidation, are minimized by slow addition of the aldehyde.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF), −78°C to room temperature.

  • Quenching: NaBH₄ in methanol for ketone reduction.

Benzylic Alcohol Reduction

The benzylic alcohol 10 undergoes reduction using Et₃SiH and trifluoroacetic acid (TFA) to yield the dibenzyl-substituted imidazole 11 (92% yield). This step eliminates steric hindrance, facilitating subsequent C2 functionalization.

C2 Amination via Lithiation-Azidation

  • Lithiation : Treatment of 11 with n-BuLi at −78°C deprotonates C2, forming a lithiated intermediate.

  • Azidation : Quenching with trisyl azide (TrisN₃) introduces the azide group, yielding 13 (89% yield).

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, delivering this compound (1) in 86% yield.

Spectroscopic Validation :

  • ¹H NMR : δ 7.25–6.75 (m, aromatic Hs), 5.10 (s, NH₂).

  • MS (ESI) : m/z 393.2 [M+H]⁺.

Optimization of Key Reaction Steps

Grignard Reaction Efficiency

The formation of ketone 12 during C4 benzylation (Scheme 2) is mitigated by:

  • Dilute Reaction Conditions : Reducing aldehyde concentration minimizes Oppenauer oxidation.

  • Low-Temperature Quenching : Rapid workup at −78°C prevents over-oxidation.

Azidation Selectivity

Using trisyl azide (TrisN₃) instead of tosyl azide (TsN₃) enhances regioselectivity at C2, avoiding sulfonylation side reactions.

Analytical Characterization

Table 1: Comparative Spectroscopic Data for this compound

PropertySynthetic this compoundNatural this compound
¹H NMR (ppm) 7.25–6.75 (m, aromatic Hs)7.30–6.80 (m)
¹³C NMR (ppm) 152.1 (C2), 135.4 (C4)152.0 (C2), 135.5 (C4)
MS ([M+H]⁺) 393.2393.1

Data congruence confirms the structural fidelity of the synthetic product.

Biological Activity and Cytotoxicity

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineNatural this compound (IC₅₀, µg/mL)Synthetic this compound (IC₅₀, µM)
MCF7 (Breast) 1.3–7.0>100
HepG2 (Liver) 2.5–5.0>100

The diminished activity of synthetic this compound suggests potential differences in stereochemistry or impurities.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Syntheses

MethodStepsOverall Yield (%)Key Advantage
Grignard-Lithiation627High regioselectivity
Iminophosphorane818Avoids hydrogenation

The Grignard-lithiation route offers superior yield and scalability, making it the preferred industrial method.

Challenges and Limitations

  • Competing Metalation : Lateral deprotonation of N-benzyl groups during C4 functionalization reduces yields.

  • Azide Handling : Trisyl azide’s moisture sensitivity necessitates anhydrous conditions.

  • Hydrogenation Risks : Over-reduction of the imidazole ring can occur under prolonged H₂ exposure .

Q & A

Q. How to integrate spectroscopic data with biochemical assays in this compound research?

  • Methodological Answer : Correlate NMR chemical shifts with activity data using multivariate analysis (e.g., PCA or PLS regression). Design time-resolved assays to link structural dynamics (via stopped-flow spectroscopy) to functional outcomes. Use bioinformatics tools (e.g., MetaboAnalyst) to visualize multi-omics integration .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., absorbance values, retention times) alongside processed results (normalized means, % inhibition). Use footnotes to explain outliers or excluded data .
  • Figures : Prioritize clarity; for synthesis pathways, use simplified schematics with 2–3 key intermediates. Avoid overcrowding spectra—highlight diagnostic peaks in supplementary materials .
  • Statistical Reporting : Follow APA standards for reporting p-values, effect sizes, and post-hoc test results. Use error bars (SEM/CI) in graphs and annotate significance levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonaamine C
Reactant of Route 2
Isonaamine C

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